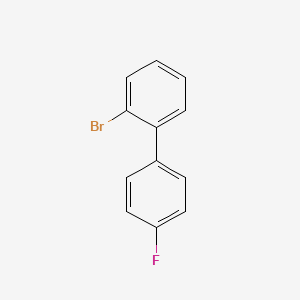

2-Bromo-4'-fluoro-1,1'-biphenyl

Descripción general

Descripción

2-Bromo-4’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where a bromine atom is substituted at the 2-position and a fluorine atom at the 4’-position of the biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide (in this case, 2-bromo-1,1’-biphenyl), base (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh3)4).

Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.

Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

Industrial Production Methods: Industrial production of 2-Bromo-4’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

Scaling up the Suzuki–Miyaura reaction: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of the bromine and fluorine substituents, the compound can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can undergo further cross-coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate the substitution of the bromine atom.

Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products:

Electrophilic Substitution: Products include nitrated or sulfonated biphenyl derivatives.

Nucleophilic Substitution: Products include biphenyl derivatives with different substituents replacing the bromine atom.

Cross-Coupling Reactions: Products include more complex biphenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Bromo-4'-fluoro-1,1'-biphenyl is utilized in the synthesis of various pharmaceutical compounds. Its halogenated nature enhances reactivity in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is pivotal for forming carbon-carbon bonds. This method is extensively applied in creating complex molecules that serve as potential drug candidates.

Agrochemical Synthesis

The compound is also significant in agrochemical research, where it is used to develop herbicides and pesticides. The ability to modify its structure allows chemists to design molecules that can target specific biological pathways in pests while minimizing environmental impact.

Material Science

In material science, this compound is employed to synthesize advanced materials such as liquid crystals and polymers. Its unique properties make it suitable for applications in electronic devices and displays due to its ability to form stable and functional molecular arrangements.

Case Study 1: Pharmaceutical Applications

A recent study highlighted the synthesis of various derivatives from this compound aimed at developing anti-inflammatory drugs. Researchers utilized the compound in a series of reactions leading to new anti-inflammatory agents that showed promising results in preclinical trials for conditions like arthritis and other inflammatory diseases .

Case Study 2: Agrochemical Research

Another research project focused on using this compound as a precursor for creating novel herbicides. The study demonstrated that derivatives synthesized from this compound exhibited significant herbicidal activity against common agricultural weeds while showing low toxicity to non-target plants .

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of drug candidates (anti-inflammatory agents) | Enhanced efficacy and reduced side effects |

| Agrochemicals | Development of herbicides and pesticides | Targeted action with minimal environmental impact |

| Material Science | Creation of advanced materials (liquid crystals, polymers) | Improved performance in electronic applications |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4’-fluoro-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the fluorine atom can affect the electronic properties of the biphenyl system .

Comparación Con Compuestos Similares

4-Bromo-2-fluorobiphenyl: Similar structure but with different substitution pattern.

4-Bromo-1,1’-biphenyl: Lacks the fluorine substituent.

2-Fluoro-1,1’-biphenyl: Lacks the bromine substituent

Uniqueness: 2-Bromo-4’-fluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, which provide distinct reactivity and electronic properties. This combination allows for versatile applications in various fields, making it a valuable compound in organic synthesis and material science .

Actividad Biológica

Overview

2-Bromo-4'-fluoro-1,1'-biphenyl (CAS No. 89346-54-3) is an organic compound characterized by a biphenyl structure with a bromine atom at the 2-position and a fluorine atom at the 4'-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science.

- Molecular Formula : C12H8BrF

- Molecular Weight : 251.09 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents, limited solubility in water

The biological activity of this compound can be attributed to its electrophilic and nucleophilic properties, influenced by the bromine and fluorine substituents. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom can enhance the electronic properties of the biphenyl system, affecting its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Its structural similarity to other brominated compounds known for their anticancer activities suggests it may exhibit similar properties. Here are some key findings:

- Cell Proliferation Inhibition : Preliminary assays indicate that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's IC50 values are comparable to those of established anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induces apoptosis via ROS generation |

| A549 | 12.5 | Cell cycle arrest at G0/G1 phase |

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Similar to other brominated compounds, it may induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting further cell division.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines:

- Methodology : The MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed across multiple cancer types. The study concluded that further investigation into its pharmacokinetics and potential as an anticancer agent is warranted.

In Vivo Studies

In vivo studies using xenograft models have shown promising results for this compound as a potential therapeutic agent:

- Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size compared to control groups.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

Propiedades

IUPAC Name |

1-bromo-2-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYODPXPHDPGULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533545 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-54-3 | |

| Record name | 2-Bromo-4'-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.